N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a thioether-linked cyclopentylamino acetamide moiety and a 4-(N,N-diethylsulfamoyl)benzamide group. The 1,3,4-thiadiazole ring is a pharmacophoric scaffold known for its diverse bioactivity, including antimicrobial, anticancer, and enzyme inhibitory properties . The diethylsulfamoyl substituent on the benzamide enhances solubility and may modulate interactions with biological targets, such as sulfonamide-binding enzymes.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4S3/c1-3-25(4-2)32(28,29)16-11-9-14(10-12-16)18(27)22-19-23-24-20(31-19)30-13-17(26)21-15-7-5-6-8-15/h9-12,15H,3-8,13H2,1-2H3,(H,21,26)(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYXIUPNFKVXFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The 4-(N,N-diethylsulfamoyl)benzoic acid precursor is synthesized via sulfonation of benzoic acid using diethylamine-sulfur trioxide complex under anhydrous conditions.
Reaction Conditions
- Reactants : Benzoic acid (1 eq), diethylamine-sulfur trioxide (1.2 eq).
- Solvent : Dichloromethane (DCM).
- Temperature : 0–5°C (ice bath).
- Catalyst : Pyridine (0.1 eq).
Procedure
Benzoic acid is dissolved in DCM, cooled to 0°C, and treated with pyridine followed by gradual addition of diethylamine-sulfur trioxide. The mixture is stirred for 6 hours, quenched with ice-water, and extracted with DCM. The organic layer is dried over Na₂SO₄ and concentrated to yield the sulfonated product.
Safety Considerations
Acyl Chloride Formation
The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) .
Reaction Conditions
- Reactants : 4-(N,N-Diethylsulfamoyl)benzoic acid (1 eq), SOCl₂ (3 eq).
- Solvent : Toluene.
- Temperature : Reflux (110°C).
Procedure
The sulfonamide acid is refluxed with excess SOCl₂ for 3 hours. Excess SOCl₂ is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Preparation of 5-((2-(Cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine
Thiadiazole Ring Synthesis
The 1,3,4-thiadiazol-2-amine core is synthesized via cyclization of thiosemicarbazide with cyclobutane carboxylic acid, adapted for cyclopentyl integration.
Reaction Conditions
- Reactants : Thiosemicarbazide (1 eq), cyclopentanecarbonyl chloride (1 eq).
- Solvent : Ethanol.
- Catalyst : Concentrated H₂SO₄ (0.5 eq).
- Temperature : 80°C, 4 hours.
Procedure
Thiosemicarbazide and cyclopentanecarbonyl chloride are heated in ethanol with H₂SO₄. The mixture is poured into ice-water, neutralized with NaHCO₃, and filtered to isolate the thiadiazole-2-amine.
Thioether Formation
The thiol group of 5-mercapto-1,3,4-thiadiazol-2-amine is alkylated with 2-bromo-N-cyclopentylacetamide .
Reaction Conditions
- Reactants : 5-Mercapto-1,3,4-thiadiazol-2-amine (1 eq), 2-bromo-N-cyclopentylacetamide (1.1 eq).
- Solvent : Dimethylformamide (DMF).
- Base : Triethylamine (2 eq).
- Temperature : Room temperature, 12 hours.
Procedure
The thiol and bromoacetamide are combined in DMF with triethylamine. After stirring, the product is precipitated with water, filtered, and recrystallized from ethanol.
Coupling Reaction to Form the Target Compound
Amide Bond Formation
The final step couples the benzoyl chloride (Section 2.2) with the thiadiazol-2-amine (Section 3.2) using Hünig’s base (DIPEA) .
Reaction Conditions
- Reactants : 4-(N,N-Diethylsulfamoyl)benzoyl chloride (1 eq), 5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (1 eq).
- Solvent : Tetrahydrofuran (THF).
- Base : DIPEA (3 eq).
- Temperature : 0°C → room temperature, 24 hours.
Procedure
The acyl chloride is added dropwise to a THF solution of the amine and DIPEA at 0°C. The reaction warms to room temperature, and completion is monitored by TLC. The mixture is diluted with ethyl acetate, washed with HCl (1M) and brine, dried, and concentrated. The crude product is purified via silica gel chromatography.
Optimization and Yield Analysis
Comparative Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | THF | DCM | DMF |
| Base | DIPEA | Pyridine | Et₃N |
| Yield | 72% | 58% | 65% |
| Purity (HPLC) | 98.5% | 95.2% | 96.8% |
Condition A (THF/DIPEA) provided optimal yield and purity, attributed to enhanced nucleophilicity of the amine in polar aprotic media.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.
Substitution: The aromatic ring and the thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for a variety of chemical transformations, making it a valuable intermediate in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its diverse reactivity profile makes it a candidate for various applications, including as a precursor to more complex active ingredients.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring and the benzamide moiety are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related molecules, emphasizing key differences in core scaffolds, substituents, and bioactivity:
Key Observations
Core Scaffold Variations: The 1,3,4-thiadiazole core in the target compound is replaced by 1,3,4-oxadiazole in , which reduces ring electronegativity and may alter binding affinity.
Sulfamoyl Substituents :
- The diethylsulfamoyl group in the target compound offers intermediate lipophilicity compared to dimethylsulfamoyl (more polar) and dipropylsulfamoyl (more lipophilic). This balance may optimize membrane permeability and target binding.
The 4-chlorobenzyl group in may confer halogen-bonding interactions, absent in the target compound.
Biological Activity: Compounds with piperidinyl-thioethyl linkages show strong acetylcholinesterase inhibition, suggesting the target compound’s cyclopentylamino-thioethyl group could similarly interact with enzyme active sites. Sulfamoylbenzamide derivatives are historically associated with carbonic anhydrase inhibition, though this requires experimental validation for the target compound .
Biological Activity
N-(5-((2-(cyclopentylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide, identified by its CAS number 1170967-49-3, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 396.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of functional groups such as sulfamoyl and cyclopentylamine enhances its potential interaction with biological targets.
Biological Activities
-
Antitumor Activity
- Mechanism of Action : Compounds containing the 1,3,4-thiadiazole moiety have been reported to exhibit significant antitumor activity. Research indicates that these compounds can inhibit RNA and DNA synthesis without affecting protein synthesis, targeting key pathways in cancer cell proliferation .
- Case Studies : In vitro studies have demonstrated that derivatives of 1,3,4-thiadiazole effectively inhibit the growth of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For instance, certain thiadiazole derivatives showed IC50 values in the low micromolar range against these cell lines .
-
Antimicrobial Activity
- Spectrum of Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specifically, studies have indicated that thiadiazole derivatives can be effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Comparative Efficacy : In comparative studies, some derivatives exhibited lower minimum inhibitory concentration (MIC) values than standard antibiotics such as ampicillin and fluconazole, indicating superior efficacy .
- Anti-inflammatory Properties
Data Table: Summary of Biological Activities
Mechanisms Underlying Biological Activity
The biological activities associated with this compound can be attributed to several mechanisms:
- Thiadiazole Ring Interactions : The heteroatoms in the thiadiazole ring facilitate interactions with biological targets such as kinases involved in tumorigenesis and other metabolic pathways.
- Synergistic Effects : When combined with other pharmacophores, thiadiazole derivatives may exhibit synergistic effects that enhance their overall efficacy while potentially reducing toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
